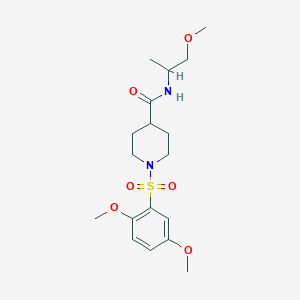![molecular formula C24H31N3O6S B11125587 1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone](/img/structure/B11125587.png)
1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl chloride under basic conditions.
Attachment of the Morpholine Sulfonyl Group: The final step involves the reaction of the intermediate with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its potential as a receptor agonist or antagonist.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is unique due to the presence of both a methoxyphenyl group and a morpholine sulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, stability, and potential for interaction with a wide range of biological targets.
Properties
Molecular Formula |
C24H31N3O6S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C24H31N3O6S/c1-19-17-22(34(29,30)27-13-15-32-16-14-27)7-8-23(19)33-18-24(28)26-11-9-25(10-12-26)20-3-5-21(31-2)6-4-20/h3-8,17H,9-16,18H2,1-2H3 |
InChI Key |
OQSFYELYAMSRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125507.png)
![1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B11125519.png)
![Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11125524.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125525.png)
![N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125526.png)
![1-(3,4-Dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125530.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide](/img/structure/B11125544.png)
![(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11125551.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11125560.png)

![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11125582.png)
![N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11125588.png)
![4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11125591.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11125592.png)
